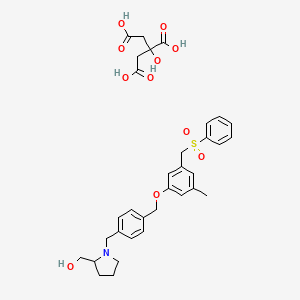
PF-543 Citrate
Overview
Description
PF-543 Citrate is a potent, selective, reversible, and sphingosine-competitive inhibitor of sphingosine kinase 1 (SPHK1). It has an IC50 of 2 nM and a Ki of 3.6 nM, making it highly effective in inhibiting SPHK1 activity . This compound is more than 100-fold selective for SPHK1 over sphingosine kinase 2 (SPHK2) . This compound is primarily used in scientific research to study the role of sphingosine kinase in various biological processes, including cancer, inflammation, and cell signaling .
Preparation Methods
The synthesis of PF-543 Citrate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its selectivity and potency. The synthetic route typically involves the use of sphingosine as a starting material, which undergoes a series of chemical reactions, including phosphorylation and esterification, to yield the final product .
Chemical Reactions Analysis
PF-543 Citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with others to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF-543 Citrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sphingosine kinase in various chemical reactions and pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting sphingosine kinase.
Mechanism of Action
PF-543 Citrate exerts its effects by selectively inhibiting sphingosine kinase 1 (SPHK1), thereby reducing the formation of sphingosine-1-phosphate (S1P), a bioactive lipid involved in various cellular processes . The inhibition of SPHK1 leads to decreased S1P levels, which in turn affects cell proliferation, survival, and migration. This compound also induces apoptosis, necrosis, and autophagy in certain cell types . The molecular targets and pathways involved include the SPHK1/S1P axis, which plays a crucial role in cancer progression and other diseases .
Comparison with Similar Compounds
PF-543 Citrate is unique in its high selectivity and potency for SPHK1 compared to other sphingosine kinase inhibitors. Similar compounds include:
FTY720 (Fingolimod): A sphingosine analog that inhibits both SPHK1 and SPHK2 but with lower selectivity.
SKI-II: A non-lipid sphingosine kinase inhibitor with moderate selectivity for SPHK1.
ABC294640: A selective SPHK2 inhibitor with different biological effects compared to this compound.
This compound stands out due to its high selectivity for SPHK1 and its ability to effectively reduce S1P levels in whole blood.
Properties
IUPAC Name |
[1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXXWUWKNPXSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-](/img/structure/B8082026.png)
![[(1R,2R,3R,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B8082040.png)
![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B8082044.png)
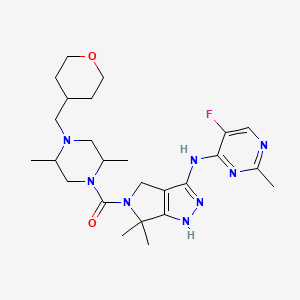
![2-(3,4-dimethylphenyl)-5-methyl-4-[(2E)-2-[6-oxo-5-[3-(2H-tetrazol-5-yl)phenyl]cyclohexa-2,4-dien-1-ylidene]hydrazinyl]-1H-pyrazol-3-one](/img/structure/B8082056.png)
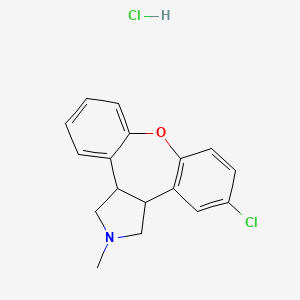
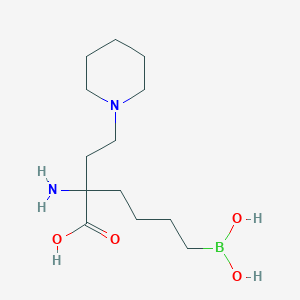
![(3Z)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B8082075.png)
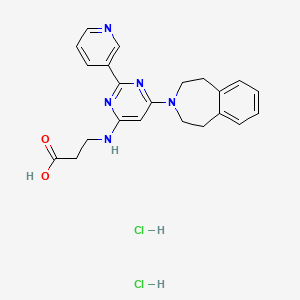
![2,6-ditert-butyl-4-[5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1,3-dihydrobenzimidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8082083.png)
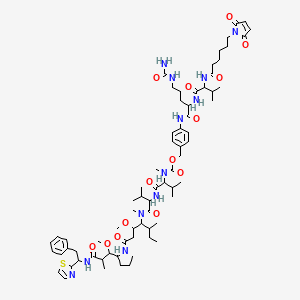

![3-[1-(Dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B8082127.png)
![(2Z)-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B8082130.png)
